Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound with the molecular formula C23H20N2O2. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. The structure of this compound includes a quinoline core, which is fused with a benzo ring and substituted with an ethyl ester group and a 2-methylphenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a suitable quinoline derivative under acidic conditions. This is followed by esterification with ethyl chloroformate to introduce the ethyl ester group. The reaction conditions often require the use of catalysts such as zinc triflate (Zn(OTf)2) and may involve microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline core
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The 2-methylphenylamino group may enhance the compound’s binding affinity to specific receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities but lacks the ethyl ester and 2-methylphenylamino groups.
Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.
Quinacrine: Another antimalarial with a quinoline core, used for its antiparasitic properties.
Uniqueness
Ethyl 4-[(2-methylphenyl)amino]benzo[h]quinoline-3-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability. The presence of the ethyl ester group increases its lipophilicity, improving its ability to cross cell membranes. The 2-methylphenylamino group provides additional sites for interaction with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H20N2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-(2-methylanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H20N2O2/c1-3-27-23(26)19-14-24-21-17-10-6-5-9-16(17)12-13-18(21)22(19)25-20-11-7-4-8-15(20)2/h4-14H,3H2,1-2H3,(H,24,25) |
InChI Key |
OKAHSHPZMZQIOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
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